![molecular formula C9H8N2O2 B3275013 5-methylquinoxaline-2,3(1H,4H)-dione CAS No. 61875-33-0](/img/structure/B3275013.png)
5-methylquinoxaline-2,3(1H,4H)-dione
Overview
Description
5-methylquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It is a derivative of quinoxaline and has been found to possess a wide range of biological activities.
Scientific Research Applications
Chemical Structure and Properties
- 5-Methylquinoxaline-2,3(1H,4H)-dione derivatives, like the 6-Methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione, demonstrate interesting chemical structures with potential applications in materials science. These compounds often exhibit planar molecular structures and form three-dimensional network structures through weak interactions, which could be significant for designing new materials and molecular devices (Zouitini et al., 2017).
Pharmaceutical Applications
- Quinoxaline-2,3-diones, such as 5-Aminomethylquinoxaline-2,3-diones, have been identified as potent and selective AMPA antagonists. They exhibit protective effects in specific models, suggesting their potential use in neurological or psychiatric disorders (Auberson et al., 1998).
Chemical Reactions and Synthesis
- The reactivity of 5-Methylquinoxaline-2,3(1H,4H)-dione and its derivatives in chemical reactions is notable. For instance, their functionalization and reactions with other compounds are of interest in organic synthesis, potentially leading to the development of new molecules with various applications (Elʼchishcheva et al., 2020).
Computational Chemistry Insights
- Theoretical and computational studies, such as Density Functional Theory (DFT) calculations, on quinoxaline derivatives like 5-Methylquinoxaline-2,3(1H,4H)-dione, provide insights into their electronic structure, absorption spectra, and nonlinear optical properties. These studies are crucial in understanding the molecule's behavior and potential in various applications (Halim & Ibrahim, 2017).
properties
IUPAC Name |
5-methyl-1,4-dihydroquinoxaline-2,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBILTKMXRWMTNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)C(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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